REACTION_CXSMILES
|
Cl[Si](C)(C)C.[Cl:6][CH2:7][CH2:8][CH2:9][C:10]([C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[C:18]([C:21]#[N:22])[CH:19]=2)[NH:14][CH:13]=1)=O.C(#N)C.C([BH3-])#N.[Na+]>O>[Cl:6][CH2:7][CH2:8][CH2:9][CH2:10][C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[C:18]([C:21]#[N:22])[CH:19]=2)[NH:14][CH:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
137 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)C1=CNC2=CC=C(C=C12)C#N
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mass was stirred for 1 hour at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 0-5° C. during the time period of 30 minutes to 1 hour
|
Type
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TEMPERATURE
|
Details
|
The temperature of the reaction mass was then raised to 25-30° C.
|
Type
|
WAIT
|
Details
|
by stifling for 6-16 hours at the same temperature
|
Duration
|
11 (± 5) h
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes to 1 hour at the same temperature
|
Type
|
FILTRATION
|
Details
|
The separated solid was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane (900 ml)
|
Type
|
WASH
|
Details
|
the resulting organic layer was washed with 20% sodium chloride solution (400 ml×10)
|
Type
|
DISTILLATION
|
Details
|
followed by distillation of the organic layer at 50-55° C. under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |